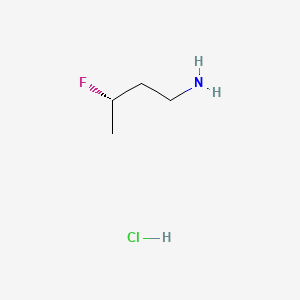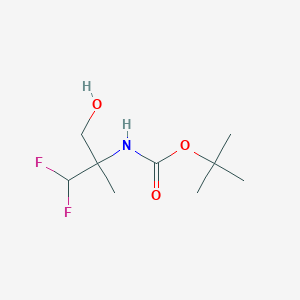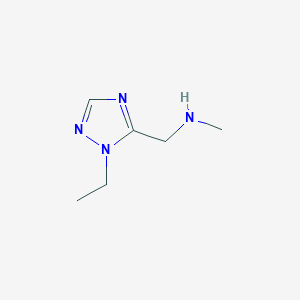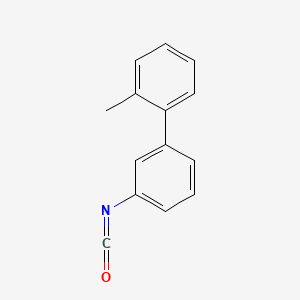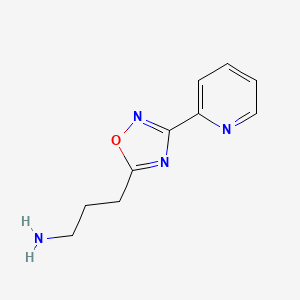
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that features a pyridine ring, an oxadiazole ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and amine groups. One common method involves the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity could be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions on the pyridine ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
Imidazopyridines: These compounds have a fused imidazole and pyridine ring system and are known for their medicinal properties.
Uniqueness
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the pyridine and oxadiazole rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H12N4O/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6,11H2 |
InChI-Schlüssel |
JPMUCWISGGSCAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
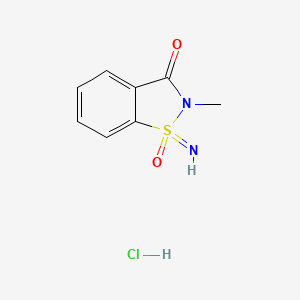
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
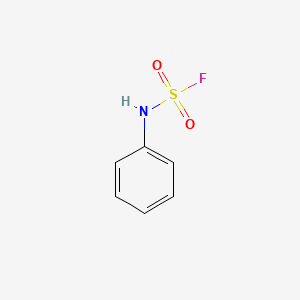
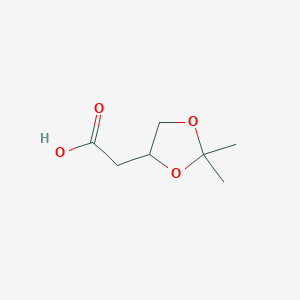
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
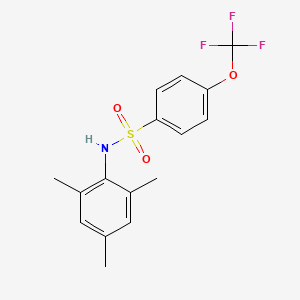
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
